Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields. Additionally, the reaction of aminopyrazoles with dicarbonyls under acid-promoted conditions can lead to the formation of 6-unsubstituted pyrazolo[1,5-a]pyrimidines .
Industrial Production Methods
The absence of catalysts and the use of readily available starting materials make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives, which exhibit significant biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and amines are used under conditions like reflux in organic solvents.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antitumor agents, particularly against casein kinase 2, a promising target in chemotherapy.
Material Science: The compound’s photophysical properties make it a candidate for use in material science, particularly in the development of new materials with specific optical properties.
Biological Research: The compound’s ability to inhibit specific enzymes and pathways makes it useful in studying various biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is attributed to the inhibition of casein kinase 2, which plays a crucial role in the growth and proliferation of cancer cells . The compound’s neuroprotective effects are linked to the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate: This compound shares a similar pyrazolopyrimidine core but differs in its functional groups and specific applications.
7-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(methylthio)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile: This derivative has shown significant antimicrobial activity, highlighting the versatility of the pyrazolopyrimidine scaffold.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-4,6,10H,2,5H2,1H3 |
InChI Key |
GJKHEDLDWJMMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=N2)NC1 |
Origin of Product |
United States |
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